molecular formula C21H19F3N2O4 B2664363 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 903185-84-2

2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2664363
CAS No.: 903185-84-2
M. Wt: 420.388
InChI Key: JZGAYQPPJYTXMW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based derivative characterized by a trifluoromethyl group at position 6, a 3,4-dimethoxyphenyl substituent at position 5, and a 5-ethoxyphenol moiety at position 4 of the pyrimidine ring.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4/c1-4-30-13-6-7-14(15(27)10-13)19-18(20(21(22,23)24)26-11-25-19)12-5-8-16(28-2)17(9-12)29-3/h5-11,27H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGAYQPPJYTXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenol group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the phenol group can participate in hydrogen bonding with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Pyrimidine Derivatives with Trifluoromethyl Groups

  • Compound 6a (): Structure: 2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole. Key Features: Contains a trifluoromethylpyrimidine core linked to a thiadiazole ring. Biological Activity: Exhibited 65–82% inhibition against Botrytis cinerea at 50 µg/mL . Comparison: The thiadiazole moiety in 6a may enhance membrane permeability compared to the ethoxyphenol group in the target compound.
  • EP 4,374,877 A2 Derivatives (–14):

    • Structures: Include 6-(trifluoromethyl)pyrimidin-4-yl groups in complex spirocyclic systems.
    • Applications: Designed as kinase inhibitors or antimicrobial agents, with LCMS data (e.g., m/z 742 [M+H]⁺) confirming stability .
    • Comparison: The target compound’s simpler structure lacks the spirocyclic complexity but retains key trifluoromethyl and aryl substituents for targeted interactions.

Dimethoxyphenyl-Substituted Pyrimidines

  • Compound 28 ():

    • Structure: 5-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-3-(p-tolyl)pyridine.
    • Synthesis: Palladium-catalyzed coupling yields derivatives with multiple aryl groups.
    • Comparison: Replacing pyridine with pyrimidine (as in the target compound) alters electronic density and binding affinity.
  • ZINC2345177 (): Structure: 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol. Molecular Weight: ~440 g/mol.

Substituent Effects on Activity

  • Trifluoromethyl vs.
  • Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain may enhance hydrophobic interactions but reduce solubility compared to methoxy groups in ’s compounds.

Biological Activity

The compound 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing information from various studies and sources.

Molecular Characteristics

  • Molecular Formula : C22H25F3N4O6
  • Molecular Weight : 498.45 g/mol
  • CAS Number : 664370-40-5

Structural Features

The compound features a pyrimidine core substituted with a trifluoromethyl group and a dimethoxyphenyl group , which may enhance its biological interactions. The presence of the ethoxyphenol moiety also suggests potential for antioxidant activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activities. For instance, the compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and apoptosis.

Case Study: Antitumor Activity

A comparative study evaluated the cytotoxic effects of similar pyrimidine derivatives against several cancer cell lines, including HeLa, A549, MCF-7, and HepG-2. The results showed that compounds with similar structural features demonstrated IC50 values indicating potent anticancer activity:

CompoundCell LineIC50 (μM)
Compound AA5490.51 ± 0.22
Compound BMCF-70.42 ± 0.23
DoxorubicinMCF-720.64 ± 3.67

These findings suggest that modifications to the pyrimidine structure can lead to enhanced cytotoxicity against specific cancer types .

Antioxidant Activity

The ethoxyphenol component of the compound is likely to contribute to its antioxidant properties. Studies indicate that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with cancer and other diseases.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance binding affinity to target enzymes involved in cancer metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidative Effects : By reducing oxidative stress, the compound may protect normal cells from damage while selectively targeting cancerous cells.

Synthesis and Characterization

The synthesis of similar compounds often involves multi-step organic reactions, allowing for the introduction of various substituents that can modulate biological activity. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for structural characterization .

Potential Applications

  • Pharmaceutical Development : Due to its promising biological activities, this compound could serve as a lead structure for developing new anticancer drugs.
  • Biological Probes : Its unique structural features make it suitable for investigating biological pathways and interactions.
  • Material Science : The compound's properties may be explored in developing new materials with specific functionalities.

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